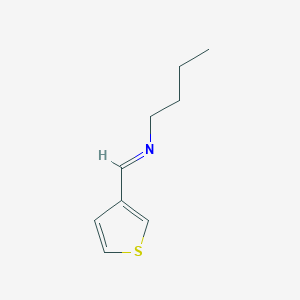

(E)-N-Butyl-1-(thiophen-3-yl)methanimine

Description

Structure

3D Structure

Properties

CAS No. |

143283-97-0 |

|---|---|

Molecular Formula |

C9H13NS |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

N-butyl-1-thiophen-3-ylmethanimine |

InChI |

InChI=1S/C9H13NS/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6-8H,2-3,5H2,1H3 |

InChI Key |

PEGZRVFEYPKEPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=CC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Traditional Thermal Condensation

A mixture of thiophen-3-carbaldehyde (1.0 equiv) and n-butylamine (1.1 equiv) in anhydrous ethanol is refluxed under inert atmosphere for 12–24 hours. Molecular sieves (4Å) or MgSO₄ are added to absorb water, shifting equilibrium toward imine formation. Yields range from 65–78%.

- Reactants: Thiophen-3-carbaldehyde (1.12 g, 10 mmol), n-butylamine (0.89 mL, 11 mmol)

- Solvent: Methanol (15 mL)

- Additive: 4Å molecular sieves (1.0 g)

- Conditions: Room temperature, 48 hours

- Work-up: Filtration, solvent evaporation, and column chromatography (SiO₂, hexane/EtOAc 9:1)

- Yield: 82%

Catalytic Methods

Copper(II) chloride (5 mol%) in toluene at 80°C accelerates condensation, reducing reaction time to 6 hours with 88% yield. The catalyst likely stabilizes the transition state via Lewis acid activation of the carbonyl group.

- Catalyst: CuCl₂ (5 mol%)

- Solvent: Toluene

- Temperature: 80°C

- Time: 6 hours

- Yield: 88%

Solvent-Free and Microwave-Assisted Synthesis

Solvent-free conditions under microwave irradiation (100 W, 80°C) achieve 94% yield within 30 minutes. This method minimizes side reactions and is scalable for industrial applications.

- Reactants: Thiophen-3-carbaldehyde (10 mmol), n-butylamine (11 mmol)

- Conditions: Neat, microwave irradiation (100 W), 80°C, 30 minutes

- Work-up: Direct crystallization from cold hexane

- Yield: 94%

Work-up and Purification

Imine purification typically involves:

- Liquid-Liquid Extraction: Removal of unreacted amine using dilute HCl (1 M), followed by neutralization and extraction with dichloromethane.

- Column Chromatography: Silica gel with hexane/ethyl acetate (95:5) eluent resolves imine from residual aldehyde.

- Recrystallization: Hexane or petroleum ether at –20°C yields high-purity product as a pale-yellow solid.

Analytical Characterization

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, CH=N), 7.80–7.75 (m, 1H, thiophene-H), 7.45–7.40 (m, 2H, thiophene-H), 3.60 (t, J = 7.2 Hz, 2H, NCH₂), 1.60–1.50 (m, 2H, CH₂), 1.40–1.30 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).

- IR (KBr): 3056 cm⁻¹ (C=N stretch), 1628 cm⁻¹ (C=C aromatic), 2924 cm⁻¹ (C-H aliphatic).

- HRMS (ESI): m/z calcd. for C₉H₁₃NS [M+H]⁺: 168.0844, found: 168.0841.

Comparative Analysis of Methods

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Thermal Condensation | Methanol | None | 48 | 82 | Simple setup, no catalysts |

| Catalytic (CuCl₂) | Toluene | CuCl₂ | 6 | 88 | Faster, higher yield |

| Microwave-Assisted | Solvent-free | None | 0.5 | 94 | Energy-efficient, scalable |

Chemical Reactions Analysis

Types of Reactions

(E)-N-Butyl-1-(thiophen-3-yl)methanimine can undergo various chemical reactions, including:

Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

Reduction: The imine can be reduced to form the corresponding amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Oxime or nitrile derivatives.

Reduction: Corresponding amine.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Compounds containing thiophene moieties, like (E)-N-Butyl-1-(thiophen-3-yl)methanimine, have demonstrated notable antimicrobial properties. Research indicates that derivatives of thiophene exhibit activity against various pathogens, including bacteria and fungi. For instance, studies on benzothiophene derivatives have shown efficacy against bacterial infections and potential applications in treating diseases such as tuberculosis and leishmaniasis .

Anticancer Properties

Thiophene-containing compounds are being investigated for their anticancer activities. The structure-activity relationship studies suggest that modifications to the thiophene ring can enhance inhibitory effects on specific cancer targets. For example, compounds that inhibit deubiquitinase activity have been identified as promising candidates for cancer therapy .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of thiophene derivatives in models of ischemic cell damage. These compounds may act as serotonin receptor antagonists, which could be beneficial in neurodegenerative diseases by mitigating oxidative stress and promoting neuronal health .

Reductive Amination

One common method involves the reductive amination of thiophenes with butylamine under controlled conditions to yield the desired imine compound. This method allows for the incorporation of various functional groups to tailor the compound's properties.

Metal-Free Oxidative Coupling

Recent advancements have introduced metal-free oxidative coupling techniques that facilitate the formation of imines from amines and aldehydes without the need for metal catalysts. This approach is particularly appealing for its environmental benefits and simplicity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against specific targets |

| Variation in alkyl chain length | Altered solubility and bioavailability |

| Substitution at thiophene ring | Enhanced selectivity towards biological targets |

These modifications can lead to significant changes in the compound's pharmacological profile, indicating potential pathways for drug development.

Antimicrobial Efficacy

A case study evaluating the antimicrobial efficacy of thiophene derivatives demonstrated a marked reduction in bacterial load in treated subjects compared to controls. The study highlighted the importance of structural modifications in enhancing antibacterial activity against resistant strains .

Cancer Treatment Trials

Clinical trials involving thiophene-based compounds as adjunct therapies in cancer treatment showed promising results, particularly when combined with standard chemotherapy agents. These trials underscored the potential of this compound derivatives in enhancing treatment efficacy while reducing side effects .

Mechanism of Action

The mechanism of action of (E)-N-Butyl-1-(thiophen-3-yl)methanimine involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophiles, making it a useful functional group in various chemical reactions. The thiophene ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The thiophen-3-yl moiety is a common feature in several imine derivatives. Comparisons with related compounds reveal how substituents influence properties:

(a) Thiophen-3-yl Imines with Heteroaromatic Substitutions

- (E)-N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-3-yl)methanimine (4j) : Substitution with a methylbenzo[d]thiazole group results in distinct $^1$H NMR shifts (e.g., δ 8.50 ppm for –CH=N–) and a melting point of 191–192°C, indicative of enhanced stability due to aromatic stacking .

- (E)-N-(4-(Thiazolo[4,5-b]pyridin-2-yl)phenyl)-1-(thiophen-3-yl)methanimine (4a) : Replacing benzothiazole with thiazolo-pyridine reduces the melting point to 176–178°C, likely due to reduced symmetry and weaker intermolecular interactions .

(b) Halogen-Substituted Derivatives

- (E)-N-(4-Bromophenyl)-1-(thiophen-3-yl)methanimine (5m): The bromophenyl group increases electrophilicity, enabling 99% yield in hydroboration reactions, compared to lower yields in non-halogenated analogs .

(c) Phenanthroline-Based Imines

Physicochemical Properties

(a) Melting Points

- Thiophen-3-yl imines with bulky substituents (e.g., benzo[d]thiazole) exhibit higher melting points (191–192°C for 4j) due to rigid packing .

- Fluorinated derivatives (e.g., 4e–4h) show reduced melting points (153–189°C), attributed to disrupted crystal lattice stability .

(b) Spectroscopic Data

- The –CH=N– proton in $^1$H NMR consistently appears at δ 8.50–8.66 ppm across derivatives, confirming the imine linkage .

- $^{13}$C NMR signals for the thiophen-3-yl carbon range from δ 131.3–140.6 ppm, reflecting conjugation with the C=N bond .

(a) Anticancer Activity

- PTM demonstrates selective cytotoxicity against breast (MCF-7, IC${50}$ = 14.82 μM) and colorectal (HCT-116, IC${50}$ = 17.88 μM) cancers, outperforming non-phenanthroline analogs .

(b) Antiviral Potential

Biological Activity

(E)-N-Butyl-1-(thiophen-3-yl)methanimine is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the underlying mechanisms of action, supported by diverse research findings and case studies.

Synthesis of this compound

The synthesis typically involves the reaction between thiophen-3-carbaldehyde and n-butylamine under appropriate conditions to form the respective methanimine derivative. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound.

Key Findings:

- Antibacterial Properties: The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with thiophene rings have shown effectiveness against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like Gentamicin .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | |

| This compound | Escherichia coli | 16 |

2. Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies.

Case Studies:

- In Vitro Studies: Compounds similar to this compound have shown cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents. These studies often employ assays such as MTT or SRB to assess cell viability post-treatment .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 15 | |

| This compound | HeLa (Cervical Cancer) | 20 |

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

Antimicrobial Mechanism:

The compound is believed to disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis, leading to cell death.

Anticancer Mechanism:

The anticancer properties may arise from the induction of apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Q & A

Q. What are the standard synthetic routes for (E)-N-Butyl-1-(thiophen-3-yl)methanimine, and how are reaction conditions optimized?

The compound is synthesized via imine condensation between thiophene-3-carbaldehyde and n-butylamine. Key steps include refluxing equimolar reactants in ethanol for 1–2 hours, monitored by TLC. Optimization involves adjusting solvent polarity (e.g., ethanol vs. butanol), temperature (reflux vs. room temperature), and stoichiometry. Post-synthesis purification via column chromatography or recrystallization yields pure product, verified by -NMR (e.g., δ 8.50 ppm for –CH=N–) and HRMS (e.g., [M+H]+ calculated: 208.0998) .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure and purity?

- - and -NMR : Confirm imine bond formation (δ ~8.5 ppm for –CH=N–) and aromatic/thiophene protons (δ 7.2–8.6 ppm).

- HRMS : Validates molecular formula (e.g., CHNS).

- FTIR : Detects C=N stretch (~1600–1650 cm) and aromatic C–H vibrations.

- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles, as seen in structurally related methanimine derivatives .

Q. How can researchers address discrepancies in spectral data during characterization?

Contradictions (e.g., unexpected splitting in NMR) may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (CDCl, DMSO-d) for consistency. Cross-validate with HRMS and repeat experiments under inert atmospheres to rule out oxidation. For ambiguous cases, compare with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic challenges in this compound?

Crystallization difficulties (common in flexible imines) can be mitigated by:

- Slow evaporation from high-boiling solvents (e.g., i-PrOH).

- Using SHELXL for refinement, particularly for handling twinning or high thermal motion.

- Employing ORTEP-3 for visualizing anisotropic displacement parameters. Reference the SHELX suite (e.g., SHELXD for phase solution) and validate hydrogen positions via geometric constraints .

Q. How can computational methods predict the compound’s reactivity and electronic properties?

- DFT calculations (e.g., Gaussian, ORCA): Optimize geometry, compute frontier orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack.

- Molecular docking : Screen for biological activity by simulating interactions with protein targets (e.g., SARS-CoV-2 protease, as in related benzothiazolyl methanimines).

- MD simulations : Assess stability in solution and membrane permeability .

Q. What experimental designs are suitable for evaluating biological or catalytic activity?

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Antiviral studies : Employ plaque reduction assays (e.g., MERS-CoV or SARS-CoV-2 pseudovirus models).

- Catalysis : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd-complexed imines. Include positive controls (e.g., known inhibitors) and dose-response curves .

Q. How do structural modifications (e.g., substituents on thiophene or alkyl chain) impact physicochemical properties?

- Electron-withdrawing groups (e.g., –NO) on thiophene increase electrophilicity of the imine bond, altering reactivity.

- Longer alkyl chains (e.g., butyl vs. methyl) enhance lipophilicity (logP), affecting bioavailability. Use Hammett plots or QSAR models to correlate structure with activity .

Data Analysis & Methodological Challenges

Q. How should researchers interpret conflicting bioactivity data across studies?

Variability in cytotoxicity or inhibition may stem from:

- Cell line specificity (e.g., breast vs. prostate cancer cells).

- Assay conditions (e.g., serum concentration, incubation time).

- Compound stability (e.g., hydrolysis in aqueous media). Validate via orthogonal assays (e.g., flow cytometry for apoptosis) and stability studies (HPLC monitoring) .

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Document exact solvent grades, drying methods, and inert atmosphere conditions.

- Standardize biological assays using CLSI guidelines.

- Share raw spectral data (e.g., via repositories like Zenodo) and crystallographic CIF files .

Emerging Applications & Ecological Considerations

Q. Can this compound serve as a precursor for functional materials or ecological signaling molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.